10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Hederin can be synthesized through various chemical processes. One common method involves the extraction of saponins from Hedera helix leaves, followed by purification using chromatographic techniques . The leaves are typically dried, ground, and subjected to solvent extraction to isolate the saponins. The crude extract is then purified to obtain beta-Hederin.
Industrial Production Methods
Industrial production of beta-Hederin often involves large-scale extraction from Hedera helix leaves. The process includes drying and grinding the leaves, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) . This method ensures a high yield of pure beta-Hederin suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Beta-Hederin undergoes several types of chemical reactions, including:
Oxidation: Beta-Hederin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in beta-Hederin, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the beta-Hederin molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of beta-Hederin, and substituted compounds with different functional groups .
Scientific Research Applications
Beta-Hederin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its anti-tumor, anti-inflammatory, and antimicrobial properties. .
Industry: Used in the formulation of pharmaceuticals and cosmetics due to its bioactive properties
Mechanism of Action
Beta-Hederin exerts its effects through various molecular targets and pathways. It has been shown to interact with cell membranes, leading to increased permeability and subsequent cell lysis. This mechanism is particularly effective against cancer cells, making beta-Hederin a potential anti-cancer agent . Additionally, beta-Hederin can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Beta-Hederin is often compared with other triterpenoid saponins such as alpha-Hederin and hederacoside C. While all these compounds share similar structural features, beta-Hederin is unique in its higher potency and broader range of pharmacological activities . Similar compounds include:
Alpha-Hederin: Known for its anti-tumor and anti-inflammatory properties.
Hederacoside C: Primarily used for its expectorant and antitussive effects.
Beta-Hederin stands out due to its higher efficacy in various biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAJNOZMACNWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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